Product packaging for 1-[(2-methoxyphenyl)acetyl]pyrrolidine(Cat. No.:)

1-[(2-methoxyphenyl)acetyl]pyrrolidine

Cat. No.: B5755333
M. Wt: 219.28 g/mol
InChI Key: HMRWAUKEHAJGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Methoxyphenyl)acetyl]pyrrolidine (CAS# 123902-10-3) is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol. It features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in medicinal chemistry. The pyrrolidine ring is highly valued for its sp3-hybridization, which allows for efficient three-dimensional exploration of pharmacophore space and contributes favorably to a molecule's stereochemistry . This non-planar structure undergoes "pseudorotation," enabling access to multiple low-energy conformations and providing diverse spatial orientations for interacting with biological targets . These properties make pyrrolidine-based compounds like this compound valuable building blocks in the design of novel therapeutic agents. The compound's structure, which includes an aromatic methoxyphenyl group, is of significant interest in drug discovery research. Pyrrolidine derivatives are present in numerous FDA-approved drugs and are investigated for a wide spectrum of biological activities, including potential applications as orexin receptor agonists , and in the development of anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) agents . From a physicochemical perspective, the pyrrolidine ring enhances solubility and improves the pharmacokinetic profile of lead compounds, as evidenced by its lower calculated LogP and favorable polar surface area compared to purely aromatic or carbocyclic systems . This compound is provided For Research Use Only (RUO) and is intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B5755333 1-[(2-methoxyphenyl)acetyl]pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-12-7-3-2-6-11(12)10-13(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRWAUKEHAJGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Interactions and Preclinical Biological Activities of 1 2 Methoxyphenyl Acetyl Pyrrolidine

Exploration of Molecular Targets and Mechanisms of Action

The pyrrolidine (B122466) nucleus is a key structural motif in numerous biologically active compounds, enabling interactions with a wide array of molecular targets. Research into its derivatives has uncovered mechanisms spanning receptor modulation, enzyme inhibition, and interference with critical cellular pathways.

Receptor Binding Profiling and Ligand-Receptor Interactions (e.g., Neurotransmitter Receptors)

Specific receptor binding data for 1-[(2-methoxyphenyl)acetyl]pyrrolidine is not extensively documented. However, the broader class of pyrrolidine-containing molecules is known for significant interactions with neurotransmitter receptors. For instance, certain unichiral analogues of 2-(pyrrolidinyl)-1,4-benzodioxane and prolinol phenyl ethers have been designed as potent and selective agonists for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). acs.org These compounds establish crucial binding interactions within the α4β2-nAChR binding pocket, primarily through the pyrrolidine nitrogen. acs.org

Furthermore, derivatives like (-)-4-methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine have been identified as highly potent and selective agonists for κ (kappa) opioid receptors, with the (-)-isomer showing an IC₅₀ value of 0.018 nM. nih.gov The opioid receptor family (μ, δ, and κ) is integral to regulating functions such as analgesia, appetite, and neuroprotection. nih.gov The ability of these complex pyrrolidine-containing structures to selectively target receptor subtypes highlights the versatility of the scaffold in designing specific neuromodulatory agents. acs.orgnih.gov

Enzyme Inhibition Mechanisms (e.g., Cholinesterases, DPP-IV, NAAA, COX, Alpha-Glucosidase, GABA-transaminase)

The pyrrolidine scaffold is a cornerstone in the design of various enzyme inhibitors, targeting enzymes implicated in a range of diseases.

Cholinesterases : Derivatives of pyrrolidine have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.gov For example, some oxopyrrolidine derivatives are recognized as acetylcholinesterase inhibitors. sci-hub.st This inhibition is a key therapeutic strategy in managing conditions like Alzheimer's disease. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV) : Cyanopyrrolidine-based compounds are among the most well-researched DPP-IV inhibitors. DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, which are crucial for regulating insulin (B600854) secretion. researchgate.net Inhibitors like Vildagliptin, which contains a cyanopyrrolidine moiety, are used in the management of type 2 diabetes by prolonging the action of these hormones.

N-Acylethanolamine Acid Amidase (NAAA) : NAAA is a lysosomal enzyme that degrades the anti-inflammatory and analgesic lipid N-palmitoylethanolamide (PEA). nih.gov Certain pyrrolidine derivatives have been developed as potent NAAA inhibitors. For example, 1-(2-biphenyl-4-yl)ethyl-carbonyl pyrrolidine was identified as a reversible and competitive NAAA inhibitor with an IC₅₀ of 2.12 µM. nih.gov Inhibition of NAAA elevates intracellular PEA levels, which in turn helps to dampen inflammatory responses. acs.orgnih.gov

Cyclooxygenase (COX) : COX enzymes are central to the inflammatory process through the synthesis of prostaglandins. rsc.org While direct data on this compound is unavailable, related heterocyclic structures such as N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been shown to inhibit both COX-1 and COX-2 isoforms. nih.gov A related compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), was also found to inhibit the expression of cyclooxygenase-2. nih.gov The inhibition mechanism often involves interactions with key residues like Ser-530 and Tyr-385 in the enzyme's active site. nih.gov

Alpha-Glucosidase : Inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose, is a therapeutic approach for type 2 diabetes. nih.gov N-acetylpyrrolidine derivatives have shown potential as α-glucosidase inhibitors, with one study reporting an IC₅₀ value of 0.52 mM for an N-benzyl-2-acetylpyrrolidine derivative. researchgate.netnih.gov

GABA-transaminase : There is no available data in the provided sources regarding the inhibition of GABA-transaminase by this compound or its close derivatives.

Modulation of Cellular Pathways (e.g., Inflammation, Cell Proliferation)

Pyrrolidine derivatives can modulate various cellular signaling pathways, primarily linked to inflammation.

Inflammation : The anti-inflammatory effects of pyrrolidine derivatives are often linked to their enzyme-inhibiting properties. For instance, NAAA inhibitors like 1-(2-biphenyl-4-yl)ethyl-carbonyl pyrrolidine exert anti-inflammatory effects by increasing intracellular levels of PEA, which subsequently reduces the expression of inflammatory mediators such as iNOS and IL-6 in macrophages. acs.orgnih.gov Similarly, compounds like 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) and 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) have been shown to suppress Toll-like receptor (TLR) signaling pathways. nih.gov These compounds inhibit the activation of NF-κB and IRF3, which are key transcription factors in the inflammatory response, leading to decreased expression of genes like cyclooxygenase-2 and inducible nitric oxide synthase. nih.gov

Cell Proliferation : While some pyrrolidine derivatives have been investigated for antiproliferative activity, specific data on the modulation of cell proliferation pathways by this compound is not available in the provided search results.

DNA Gyrase and Topoisomerase IV Inhibition Studies

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control DNA topology and are validated targets for antibacterial agents. The pyrrolidine scaffold has been incorporated into inhibitors of these enzymes. For instance, a class of N-phenylpyrrolamide inhibitors demonstrated potent, dual-targeting activity against E. coli DNA gyrase and topoisomerase IV, with IC₅₀ values in the low nanomolar range (2–20 nM for DNA gyrase). researchgate.net Another study reported that 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives could inhibit E. coli DNA gyrase with IC₅₀ values comparable to the standard drug novobiocin. These findings underscore the potential of pyrrolidine-based compounds in the development of new antibacterial agents that target DNA replication. researchgate.net

Preclinical In Vitro Pharmacological Assessment

The pyrrolidine ring is a common feature in compounds screened for antimicrobial properties, demonstrating a broad spectrum of activity.

Antimicrobial Research (Antibacterial, Antifungal, Antimycobacterial, Antituberculosis)

Antibacterial and Antifungal Research : Various pyrrolidine derivatives have been evaluated for their antimicrobial effects. In one study, derivatives of pyrrolidine-2,5-dione displayed moderate to low activity against several bacterial and fungal species, including Staphylococcus aureus, Vibrio cholera, Candida albicans, and Cryptococcus neoformans, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 µg/mL. nih.gov Another study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones reported moderate activity against Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. Furthermore, novel 2,3-pyrrolidinedione analogues have shown promising anti-biofilm properties against S. aureus and methicillin-resistant S. aureus (MRSA), with some compounds inhibiting over 80% of biofilm formation at a concentration of 40 μM.

Table 1: Antibacterial Activity of Selected Pyrrolidine Derivatives

Compound ClassTest Organism(s)Observed Activity (MIC)Source
Pyrrolidine-2,5-dione derivativesS. aureus, V. cholera, C. albicans, C. neoformans16 - 256 µg/mL nih.gov
4-Substituted 1-(4-methoxyphenyl)pyrrolidin-2-onesR. radiobacter, X. campestris, E. coliModerate activity reported
N-phenylpyrrolamide derivative (22e)S. aureus, MRSA, E. faecalis0.125 - 0.25 µg/mL researchgate.net
N-phenylpyrrolamide derivative (23b)K. pneumoniae0.0625 µg/mL researchgate.net

Antimycobacterial and Antituberculosis Research : The pyrrolidine scaffold is also being explored for its potential against Mycobacterium tuberculosis. For example, derivatives of 3,4-pyridinedicarboximide (B189428) containing a pyrrolidine moiety were specifically designed as antitubercular agents. nih.gov In another study, 1-[(1R,2S)-2-fluorocyclopropyl]naphthyridone derivatives featuring an oxime-functionalized pyrrolidine showed potent activity against the Mycobacterium tuberculosis H37Rv strain, with some compounds exhibiting MIC values of less than 0.25 µg/mL, which is more potent than the reference drug isoniazid.

Anti-inflammatory Research in Cell-Based Models

No published studies were identified that specifically investigate the anti-inflammatory properties of this compound in cell-based models. Research on other, structurally different pyrrolidine derivatives has shown potential anti-inflammatory effects through mechanisms like COX-1/COX-2 inhibition, but these findings cannot be attributed to the target compound. nih.govmdpi.com

Anticancer Research in Various Cell Lines (e.g., Antiproliferative Effects, Cell Death Mechanisms)

There is no available research detailing the antiproliferative or cytotoxic effects of this compound on any cancer cell lines. The scientific literature does contain studies on other complex pyrrolidine-based compounds that exhibit anticancer activity, but these molecules are structurally distinct and their biological activities are not transferable. nih.govnih.gov

Antioxidant and Enzyme Inhibitory Assays

Specific data from antioxidant assays (such as DPPH, ABTS, or ORAC) or enzyme inhibitory assays for this compound are absent from the scientific literature. researchgate.netmdpi.comnih.govmdpi.com While various pyrrolidine derivatives have been evaluated for such properties, including the inhibition of enzymes like cholinesterases or α-glucosidase, no such characterization has been published for this compound. researchgate.netnih.gov

Preclinical In Vivo Efficacy Studies in Non-Human Models

Anticonvulsant Properties in Animal Models

The anticonvulsant potential of this compound has not been evaluated in any published animal models of seizures, such as the maximal electroshock (MES) or pentylenetetrazol (scPTZ) tests. nih.govnih.govmdpi.com

Studies on Antiarrhythmic and Antihypertensive Potential

There are no in vivo studies in the scientific literature that report on the antiarrhythmic or antihypertensive effects of this compound. Research in this area has focused on other pyrrolidin-2-one derivatives, often with significantly different substituents, and their findings cannot be extrapolated to the target compound. mdpi.comnih.gov

Investigations into Antidiabetic Effects

No published preclinical data is available on the specific antidiabetic effects of this compound.

Anti-leishmanial Activity Research

No published preclinical data is available on the specific anti-leishmanial activity of this compound.

Structure Activity Relationship Sar and Rational Design of Analogs

Identification of Key Pharmacophoric Elements within 1-[(2-methoxyphenyl)acetyl]pyrrolidine

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net The development of such models, whether based on the structure of active ligands or the target receptor, is a key strategy in drug discovery. researchgate.net For this compound and its analogs, the key pharmacophoric elements can be distilled into three main components:

The Aromatic Ring: The 2-methoxyphenyl group serves as a crucial hydrophobic and aromatic feature. It is involved in van der Waals and pi-pi stacking interactions within the binding site of target proteins.

The Carbonyl Group: The oxygen atom of the acetyl group acts as a hydrogen bond acceptor, a critical interaction point for anchoring the ligand to its biological target.

Pharmacophore models are used as queries to screen large compound databases for novel molecules that fit the required spatial and electronic features, potentially leading to the discovery of new bioactive compounds. researchgate.net

Impact of Substituents on the Aromatic and Pyrrolidine (B122466) Rings on Biological Activity

Modifying the substituents on both the aromatic and pyrrolidine rings has been a primary strategy for exploring and optimizing the biological activity of this class of compounds.

The position and nature of substituents on the phenyl ring significantly modulate the activity of ketamine analogs, a related class of compounds. mdpi.com In studies of these analogs, compounds with substituents at the 2- and 3-positions of the phenyl ring were generally found to be more active than those with 4-position substituents. mdpi.com The introduction of various groups, such as chloro (Cl), methyl (Me), methoxy (B1213986) (OMe), trifluoromethyl (CF3), and trifluoromethoxy (OCF3), has been explored to understand their electronic and steric effects. mdpi.com For instance, research into pyrrolidine-based benzenesulfonamide (B165840) derivatives showed that compounds with 2,4-dimethoxyphenyl and 4-methoxyphenyl (B3050149) substituents were promising acetylcholinesterase (AChE) inhibitors. nih.gov In another study on benzofuran (B130515) spiro-pyrrolidine derivatives, it was observed that the introduction of electron-donating substituents on the phenyl ring was generally beneficial for their antiproliferative activity against cancer cells. mdpi.com

Table 1: Impact of Phenyl Ring Substitution on Biological Activity in Related Analogs

Substituent Position Substituent Type General Impact on Activity Citation
2- and 3-positions Various (Cl, Me, OMe) Generally more active than 4-substituted analogs mdpi.com
4-position Methoxy (OMe) Potent activity in specific inhibitor classes nih.gov
Various Electron-donating groups Beneficial for antiproliferative activity in certain analogs mdpi.com

The pyrrolidine scaffold offers multiple positions for substitution, allowing for fine-tuning of a molecule's properties. researchgate.net Substituents on the pyrrolidine ring can control the ring's puckering, which in turn affects its pharmacological efficacy. nih.gov SAR analysis of pyrrolidine-2,5-dione analogs revealed that anticonvulsant activity is strongly influenced by substituents at the 3-position of the ring. nih.gov Specifically, a non-aromatic sec-butyl group at this position was shown to positively affect anticonvulsant activity. nih.gov Further studies on different classes of pyrrolidine derivatives have shown that substitutions at various positions can lead to a wide range of biological activities, including anticancer and antibacterial effects. nih.gov

Stereochemical Configuration and its Influence on Ligand-Target Binding

The stereochemistry of the pyrrolidine ring and its substituents is a critical determinant of biological activity. researchgate.netnih.gov The chiral centers within the molecule lead to different enantiomers or diastereomers, which can have vastly different affinities for their biological targets due to the chiral nature of proteins. researchgate.net

For example, in a series of pyrrolidine derivatives designed as dual PPARα/γ agonists, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov Similarly, the introduction of a chiral pyrrolidine scaffold has been shown to impart selectivity towards specific protein isoforms. nih.gov Structure-activity relationship studies on pyrrolidine pentamine derivatives demonstrated that modifications of stereochemistry have significant effects on their inhibitory properties. nih.gov The absolute configuration of chiral pyrrolidine-2,5-diones can be determined using methods like single-crystal X-ray diffraction, which is crucial for understanding their interaction with biological targets. nih.gov

Design and Synthesis of Novel Derivatives and Analogs

The rational design and synthesis of novel derivatives are driven by SAR insights, aiming to create compounds with improved properties. A common strategy involves modifying the core heterocyclic structure.

Pyrrolidine-2,5-diones (succinimides) and pyrrolidine-2-ones (pyrrolidones) are important classes of heterocyclic compounds with a broad range of applications in medicinal chemistry. rdd.edu.iqresearchgate.net They are often synthesized as analogs of parent compounds to explore different biological activities. The synthesis of pyrrolidine-2,5-dione derivatives can be achieved through various methods, such as the reaction of primary amines with anhydrides like succinic anhydride. researchgate.net These derivatives have been investigated for numerous biological activities, including anticonvulsant and anti-inflammatory properties. nih.govresearchgate.netebi.ac.uk

Similarly, pyrrolidine-2-one derivatives are prevalent in many biologically active compounds. rdd.edu.iq They can be synthesized through methods like the lactamization of γ-butyrolactone (GBL) with amines. rdd.edu.iqresearchgate.net N-substituted pyrrolidine-2-ones, such as piracetam, are known for their nootropic effects. rdd.edu.iq The design of novel pyrrolidine-2-one and pyrrolidine-2,5-dione analogs based on the this compound scaffold allows for the exploration of new chemical space and the potential discovery of compounds with unique therapeutic profiles. nih.govnih.gov

Table 2: Examples of Synthesized Pyrrolidine-2-one and Pyrrolidine-2,5-dione Analogs and Their Investigated Activities

Analog Class Synthetic Precursors Investigated Biological Activity Citations
Pyrrolidine-2,5-diones N-substituted maleimides, ketones Anti-inflammatory, Anticonvulsant nih.govebi.ac.uk
Pyrrolidine-2,5-diones Anthranilic acid, succinic anhydride General chemical characterization researchgate.net
Pyrrolidine-2-ones γ-butyrolactone (GBL), primary amines Antibacterial, Nootropic, Anticancer rdd.edu.iqresearchgate.net

Scientific Literature Lacks Data on this compound in Hybrid Molecule and Multi-Target Ligand Research

Despite a thorough review of available scientific literature, no specific research findings, data tables, or detailed studies concerning the use of this compound in the rational design of hybrid molecules or multi-target ligands for research applications have been identified. Therefore, the requested article section on this topic cannot be generated.

The concept of developing hybrid molecules and multi-target-directed ligands (MTDLs) is a significant and evolving area in medicinal chemistry. This approach aims to address the complex nature of many diseases by creating single chemical entities capable of interacting with multiple biological targets. The rationale behind this strategy is that modulating several key proteins or pathways simultaneously may lead to enhanced therapeutic efficacy and a reduction in the potential for drug resistance.

The pyrrolidine ring is a well-known scaffold in drug discovery, recognized for its favorable physicochemical properties and its presence in numerous biologically active compounds. Researchers have successfully incorporated the pyrrolidine motif into a variety of molecular architectures to develop novel therapeutic agents.

However, the specific compound, this compound, does not appear in the published literature as a platform for the development of hybrid molecules or multi-target ligands. While the individual components—the 2-methoxyphenyl group and the acetyl-pyrrolidine moiety—are common in medicinal chemistry, their specific combination in this arrangement has not been reported as the basis for the structure-activity relationship (SAR) studies or rational design of multi-target agents as requested.

Consequently, without any research data on its biological activity, target affinity, or its use as a pharmacophore in the design of hybrid molecules, it is not possible to provide a scientifically accurate and informative article section on the "" with a focus on "Hybrid Molecules and Multi-Target Ligands for Research Applications" for this compound.

Preclinical Pharmacokinetic Studies Non Human Specific

Absorption and Distribution Characteristics in Biological Systems (Excluding Human Data)

To understand the potential for a compound to reach its target site of action, its absorption and distribution are studied in various animal models. Key parameters investigated include the rate and extent of absorption into the bloodstream after administration and the subsequent distribution into different tissues and organs.

For a compound like 1-[(2-methoxyphenyl)acetyl]pyrrolidine, studies in preclinical species such as rats or mice would typically be conducted. These studies would determine its oral bioavailability and how extensively it binds to plasma proteins. nih.gov The blood-to-plasma concentration ratio would also be assessed to see if the compound preferentially accumulates in red blood cells. nih.gov The lipophilicity of a compound, which can be estimated by its partition coefficient, often influences its distribution characteristics. nih.gov For instance, more lipophilic compounds may show wider distribution into tissues. nih.gov

Metabolic Pathways and Biotransformation Studies (Enzymatic and Non-Enzymatic)

Biotransformation, or metabolism, is the process by which the body chemically modifies a compound. This is a crucial area of investigation as metabolism can significantly impact a compound's efficacy and safety. nih.gov These studies are often conducted in vitro using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.gov

Based on the structure of this compound, several metabolic pathways could be anticipated. The pyrrolidine (B122466) ring, for example, is known to be susceptible to metabolic activation through oxidation. nih.govresearchgate.net Studies on other pyrrolidine-containing compounds have shown that this can lead to the formation of reactive intermediates. nih.govresearchgate.net

The 2-methoxyphenyl group is another likely site of metabolism. A common metabolic reaction for such a moiety is O-demethylation, which would result in the formation of a hydroxylated metabolite. nih.gov This was observed in the metabolism of a similar compound, 1-(2-methoxyphenyl)-2-methyl-2-(3-pyridyl)-1-propanone, in rats, which was metabolized to 2-hydroxyphenyl-metyrapone. nih.gov Further oxidation reactions could also occur on the aromatic ring.

Excretion Mechanisms in Preclinical Models

Understanding how a compound and its metabolites are eliminated from the body is another key aspect of preclinical pharmacokinetics. The primary routes of excretion are typically via the urine and feces. Studies in animal models would quantify the amount of the parent compound and its metabolites excreted over time.

For many compounds, metabolites are conjugated with endogenous molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion. nih.gov In studies of a related compound, the major metabolites were found to be excreted predominantly as their glucuronide and/or sulphate conjugates in the urine of rats. nih.gov

Investigations into Chemical Stability and Degradation Pathways in Biological Matrices

The stability of a compound in biological matrices such as plasma is important for the accurate interpretation of pharmacokinetic and pharmacodynamic data. nih.gov Instability can lead to an underestimation of the compound's exposure in the body. nih.gov These studies are typically performed in vitro by incubating the compound in plasma from different species and measuring its concentration over time. nih.gov

Prediction of Metabolic Activation and Metabolite Identification Research

Identifying the metabolites of a new chemical entity is a fundamental component of preclinical safety assessment. This involves incubating the compound with liver fractions and analyzing the resulting mixture using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

For this compound, research would focus on identifying metabolites resulting from the predicted pathways, such as oxidation of the pyrrolidine ring and O-demethylation of the methoxyphenyl group. nih.govnih.gov The identification of potentially reactive metabolites is of particular importance, as they can sometimes be responsible for adverse effects. nih.gov Trapping experiments with nucleophiles like glutathione (B108866) are often employed to detect the formation of such reactive species. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization

Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-[(2-methoxyphenyl)acetyl]pyrrolidine, both ¹H and ¹³C NMR would provide critical information.

In a typical ¹H NMR spectrum, the protons on the pyrrolidine (B122466) ring would likely appear as multiplets in the δ 1.8-3.6 ppm range. The methylene protons of the acetyl group would be expected to produce a singlet around δ 3.7 ppm. The methoxy (B1213986) group protons on the phenyl ring would also generate a sharp singlet, typically around δ 3.8 ppm. The aromatic protons on the 2-methoxyphenyl group would be observed in the δ 6.8-7.3 ppm region, with their specific splitting patterns providing information about their relative positions on the ring.

The ¹³C NMR spectrum would complement this data. The carbonyl carbon of the acetyl group would be expected to show a signal in the downfield region, around δ 170 ppm. The carbons of the phenyl ring would appear in the δ 110-160 ppm range, while the carbons of the pyrrolidine ring and the methoxy group would be found in the more upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (ppm) Multiplicity
Pyrrolidine CH₂ 1.8 - 3.6 Multiplet
Acetyl CH₂ ~3.7 Singlet
Methoxy OCH₃ ~3.8 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (ppm)
Pyrrolidine CH₂ 23 - 50
Methoxy OCH₃ ~55
Acetyl CH₂ ~40
Aromatic CH 110 - 130
Aromatic C-O ~157
Aromatic C-C=O ~135

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (ESI-MS, EI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound (C₁₃H₁₇NO₂), the exact mass is 219.1259 g/mol .

In Electrospray Ionization (ESI-MS), the compound would likely be observed as a protonated molecule [M+H]⁺ at m/z 220.1332. Electron Ionization (EI-MS) would result in the molecular ion peak at m/z 219, along with a series of fragment ions. Key fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the pyrrolidine ring or the methoxyphenyl group. Common fragments might include the pyrrolidinyl-carbonyl cation and the 2-methoxybenzyl cation. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

A strong absorption band around 1645 cm⁻¹ would be indicative of the C=O stretching vibration of the tertiary amide. The C-N stretching of the amide would likely appear in the region of 1400-1450 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy group would likely produce a strong band around 1245 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be seen around 3000 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Amide) ~1645
C-N (Amide) 1400 - 1450
C=C (Aromatic) 1450 - 1600
C-O (Methoxy) ~1245
C-H (Aromatic) ~3000

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would be required.

Chromatographic Methods for Purity Assessment and Quantification (HPLC, GC-MS, HPTLC)

Chromatographic methods are essential for assessing the purity of a compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) would be a suitable method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid like formic acid or trifluoroacetic acid, would likely provide good separation of the main compound from any impurities. Detection would typically be performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, such as 254 nm or 270 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed for purity assessment, particularly for volatile impurities. The compound would be separated on a capillary column and the eluting components would be detected by a mass spectrometer, allowing for both separation and identification of any minor components.

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and faster method for qualitative purity checks. A sample of the compound would be spotted on an HPTLC plate (e.g., silica gel) and developed with an appropriate solvent system. The resulting spots, visualized under UV light, would indicate the presence of the main compound and any impurities.

Table 4: Summary of Chromatographic Methods

Method Stationary Phase Typical Mobile Phase/Carrier Gas Detection Application
HPLC Reversed-phase C18 Acetonitrile/Water or Methanol/Water UV Purity assessment, Quantification
GC-MS Capillary column Helium Mass Spectrometry Purity assessment, Impurity identification

Future Directions and Research Perspectives for 1 2 Methoxyphenyl Acetyl Pyrrolidine

Development of Selective Chemical Probes and Tool Compounds for Biological Research

The development of selective chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. nih.govnih.govyoutube.com For a compound like 1-[(2-methoxyphenyl)acetyl]pyrrolidine, which may exhibit nootropic properties, creating chemical probes would be a significant step in understanding its mechanism of action. mdpi.com

A chemical probe is a small molecule that interacts with a specific protein target and can be used to study its function in cells and organisms. nih.govnih.gov High-quality chemical probes are characterized by their high potency and selectivity for their intended target. The development of such probes for the putative targets of this compound would enable researchers to:

Identify and validate biological targets: By observing the effects of a selective probe, researchers can confirm which proteins the compound interacts with to produce its cognitive-enhancing effects.

Elucidate signaling pathways: Probes can be used to trace the downstream effects of target engagement, revealing the intricate signaling cascades involved in learning and memory. nih.gov

Facilitate drug discovery: A validated chemical probe can serve as a starting point for the development of more potent and selective therapeutic agents. nih.gov

The process of developing a chemical probe from a compound like this compound would involve iterative cycles of chemical synthesis and biological testing to optimize its properties.

Strategies for Enhancing Potency and Selectivity for Specific Molecular Targets

Once a biological target for this compound is identified, medicinal chemists can employ various strategies to enhance its potency and selectivity. Potency refers to the concentration of a drug required to produce a specific effect, while selectivity is the degree to which a drug acts on a given site relative to other sites.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing and testing a series of analogs of the parent compound to understand how different chemical modifications affect its biological activity. edgccjournal.orgpharmpharm.ru For instance, modifying the methoxy (B1213986) group on the phenyl ring or altering the pyrrolidine (B122466) ring could lead to significant changes in potency and selectivity.

Computational Modeling and Molecular Docking: Computer-aided drug design can predict how a molecule will bind to its target protein. edgccjournal.orgpharmpharm.ru This allows for the rational design of new analogs with improved binding affinity and selectivity. Docking studies could reveal key interactions between this compound and its target, guiding the design of more effective compounds.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile.

StrategyDescriptionPotential Application to this compound
Structure-Activity Relationship (SAR) Systematic modification of the chemical structure to determine the impact on biological activity.Modifying the position or nature of the substituent on the phenyl ring; altering the pyrrolidine ring.
Computational Modeling Using computer simulations to predict binding interactions between a ligand and its target protein.Docking studies to visualize and optimize the binding of the compound to its putative target.
Bioisosteric Replacement Replacing a functional group with another that has similar properties to improve potency, selectivity, or pharmacokinetic properties.Replacing the methoxy group with other electron-donating or -withdrawing groups.

Exploration of Novel Biological Pathways and Research Avenues

The study of this compound could open up new avenues of research into the biological basis of cognition. Many nootropic agents are believed to exert their effects through various mechanisms, including the modulation of neurotransmitter systems and the enhancement of synaptic plasticity. supplementsinreview.comnih.gov

Potential research avenues include:

Modulation of Glutamate Receptors: Some racetam-like compounds are known to be positive allosteric modulators of AMPA receptors, which play a critical role in learning and memory. wikipedia.org Investigating whether this compound acts on these receptors could be a fruitful area of research.

Cholinergic System Involvement: The cholinergic system is also heavily implicated in cognitive function, and some nootropics are thought to enhance cholinergic neurotransmission. nih.govnih.gov

Neuroprotective Effects: Beyond cognitive enhancement, some pyrrolidinone derivatives have shown neuroprotective properties, which could be relevant for the treatment of neurodegenerative diseases. nih.gov

Advancements in Synthetic Methodologies for Related Pyrrolidine Analogs

The synthesis of novel pyrrolidine analogs is essential for exploring the full therapeutic potential of this class of compounds. Advances in synthetic organic chemistry can facilitate the efficient and stereoselective synthesis of a wide range of derivatives for biological testing. mdpi.comrsc.orgrsc.orgdiva-portal.org

Recent advancements in the synthesis of pyrrolidine derivatives include:

Multicomponent Reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which can accelerate the drug discovery process. rsc.org

Asymmetric Catalysis: This enables the synthesis of specific stereoisomers of a compound, which is crucial as different stereoisomers can have vastly different biological activities. mdpi.com

Flow Chemistry: This technology allows for the continuous synthesis of compounds, which can be more efficient and safer than traditional batch chemistry.

These advanced synthetic methods can be applied to the synthesis of a library of analogs of this compound for comprehensive SAR studies. diva-portal.org

Application of High-Throughput Screening in Early-Stage Research Discovery

High-throughput screening (HTS) is a powerful tool in modern drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov In the context of this compound, HTS could be used to:

Identify initial hits: A large library of pyrrolidine derivatives could be screened to identify compounds with promising cognitive-enhancing effects.

Optimize lead compounds: Once a lead compound is identified, HTS can be used to screen a focused library of its analogs to find a candidate with improved potency and selectivity.

Discover novel targets: Phenotypic screening, where compounds are tested for their ability to produce a specific effect in a cell-based model, can be used to identify novel targets for cognitive enhancement. nih.gov

The integration of HTS with other drug discovery technologies, such as computational modeling and advanced synthetic chemistry, can significantly accelerate the development of new nootropic agents based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for 1-[(2-methoxyphenyl)acetyl]pyrrolidine, and how can reaction conditions be optimized for scalability?

The synthesis typically involves a multi-step approach:

  • Acylation : Reacting 2-methoxyphenylacetic acid with an azetidinone or pyrrolidine precursor under reflux conditions using dichloromethane or ethanol as solvents .
  • Cyclization : Introducing the pyrrolidine-2,5-dione moiety via cyclization reactions, often catalyzed by Lewis acids or chiral catalysts for enantioselective synthesis . Optimization strategies include adjusting stoichiometric ratios, temperature control (e.g., reflux at 80°C), and purification via column chromatography. Yield improvements (e.g., from 45% to 68%) have been reported using microwave-assisted synthesis for analogous compounds .

Q. Which analytical techniques are most effective for structural characterization of this compound and its intermediates?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.2 ppm) and ring conformations .
  • X-ray Crystallography : Resolving stereochemistry, particularly for chiral centers introduced during asymmetric synthesis .
  • High-Resolution Mass Spectrometry (HRMS) : Validating molecular formula (C19_{19}H18_{18}N2_2O3_3) and detecting impurities .

Q. How is the preliminary biological activity of this compound assessed in vitro?

Standard assays include:

  • Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition assays (IC50_{50} values) to evaluate neuropharmacological potential .
  • Cytotoxicity Screening : Using MTT assays on cancer cell lines (e.g., MCF7, HT29) with EC50_{50} ranges of 5–20 μM reported for pyrrolidine-2,5-dione derivatives .
  • Receptor Binding Studies : Radioligand displacement assays targeting GPCRs or NMDA receptors, with structural analogs showing sub-micromolar affinities .

Advanced Research Questions

Q. What strategies can address low yield or enantiomeric excess in asymmetric synthesis of this compound?

  • Chiral Catalysts : Use of (R)-BINAP or Jacobsen catalysts to improve enantiomeric excess (e.g., from 70% to >95% ee) .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance reaction kinetics for cyclization steps .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acyl transfer) to separate enantiomers during intermediate stages .

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) influence bioactivity?

  • Substituent Effects :
  • Azetidine vs. Pyrrolidine Rings : Azetidine-containing analogs show 3-fold higher AChE inhibition but reduced metabolic stability compared to pyrrolidine derivatives .
  • Methoxyphenyl Position : 2-Methoxy substitution enhances blood-brain barrier penetration, while 4-methoxy analogs exhibit stronger antitumor activity .
    • Quantitative SAR (QSAR) Models : Molecular docking (AutoDock Vina) identifies hydrophobic interactions at enzyme active sites as critical for activity .

Q. How can contradictory data on in vivo efficacy versus in vitro potency be resolved?

Contradictions often arise from:

  • Metabolic Instability : Rapid hepatic clearance (e.g., t1/2_{1/2} < 1 hour) observed in pyrrolidine derivatives despite in vitro potency. Solutions include prodrug strategies (e.g., boronic acid prodrugs) .
  • Off-Target Effects : Use of CRISPR-Cas9 gene-edited models to isolate target pathways (e.g., NMDA receptor modulation) .
  • Species Variability : Comparative studies in murine vs. humanized xenografts (e.g., HT29 tumors) to validate translational relevance .

Q. What mechanistic insights explain dual anticonvulsant and antitumor activities in structural analogs?

  • Dual Mechanisms :
  • AChE Inhibition : Reduces seizure susceptibility via cholinergic modulation (IC50_{50} ~0.8 μM) .
  • Apoptosis Induction : Caspase-3/7 activation in cancer cells via ROS generation (2–3 fold increase over controls) .
    • Transcriptomic Profiling : RNA-seq reveals upregulation of pro-apoptotic genes (e.g., BAX) and downregulation of MMP-9 in treated cells .

Q. What are the key challenges in translating in vitro findings to in vivo models?

  • Pharmacokinetic Barriers : Low oral bioavailability (<20%) due to poor solubility. Nanoformulation (e.g., PLGA nanoparticles) improves AUC by 4-fold .
  • Toxicity Mitigation : Structure-toxicity relationships identify hepatotoxic metabolites (e.g., N-oxide derivatives); deuterium substitution reduces toxicity .
  • Dosing Regimens : Intermittent dosing (e.g., 50 mg/kg every 72 hours) balances efficacy and safety in xenograft models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.